molecular formula C16H22Cl2F2N6 B2667670 6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1052546-81-2

6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2667670
CAS No.: 1052546-81-2
M. Wt: 407.29
InChI Key: GQOHDAHICZNLBE-UHFFFAOYSA-N
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Description

6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with chloro, diethylamino, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.

    Substitution Reactions: The chloro group is introduced via a nucleophilic substitution reaction, where a suitable chloro-containing reagent reacts with the triazine ring.

    Introduction of Diethylamino and Difluorophenyl Groups: These groups are typically introduced through further substitution reactions. Diethylamine and 2,4-difluoroaniline are common reagents used in these steps, often under basic conditions to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The chloro group in the triazine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N2-[3-(dimethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride
  • 6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride
  • 6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamino and difluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-chloro-4-N-[3-(diethylamino)propyl]-2-N-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF2N6.ClH/c1-3-25(4-2)9-5-8-20-15-22-14(17)23-16(24-15)21-13-7-6-11(18)10-12(13)19;/h6-7,10H,3-5,8-9H2,1-2H3,(H2,20,21,22,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOHDAHICZNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC(=NC(=N1)Cl)NC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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